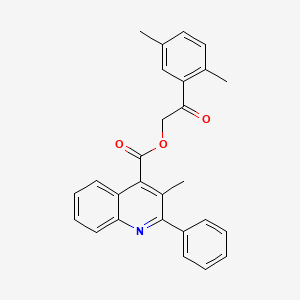
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the quinoline derivative is reacted with an appropriate carboxylic acid or its derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylate: A simpler quinoline derivative with similar structural features.
2-(2,5-Dimethylphenyl)quinoline: Lacks the carboxylate group but shares the dimethylphenyl substitution.
3-Methyl-2-phenylquinoline: Similar quinoline core with different substituents.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
生物活性
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antiviral, and antimicrobial properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C27H23NO3
- Molecular Weight : 425.48 g/mol
The structural features of this compound contribute to its biological activity, particularly the quinoline nucleus, which is known for various pharmacological effects.
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with DNA synthesis.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of 2-phenylquinoline derivatives, including the target compound. These derivatives were evaluated for their anticancer activity using MTT assays. The results indicated that several compounds exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
- In Vivo Studies : In vivo experiments demonstrated that certain quinoline derivatives could inhibit tumor growth in animal models. The study highlighted the potential of these compounds to serve as lead candidates for further development in cancer therapy .
Summary Table of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Other Quinoline Derivative | HeLa (Cervical) | 15.0 |
Inhibition of SARS-CoV-2
The compound has shown promise as an antiviral agent, particularly against SARS-CoV-2. A study evaluated its efficacy alongside other quinoline derivatives in a phenotypic screening assay.
- Efficacy Results : The compound exhibited an EC50 value of 6 µM against SARS-CoV-2, with a CC50 value indicating low cytotoxicity at concentrations up to 100 µM . This suggests a favorable therapeutic index.
- Mechanism Insights : Further investigations revealed that the compound may inhibit viral replication through mechanisms distinct from traditional antiviral agents, potentially involving autophagy modulation .
Summary Table of Antiviral Activity
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The target compound has been evaluated against various bacterial strains.
- Broad-Spectrum Activity : Preliminary studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Summary Table of Antimicrobial Activity
属性
CAS 编号 |
355421-99-7 |
|---|---|
分子式 |
C27H23NO3 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-17-13-14-18(2)22(15-17)24(29)16-31-27(30)25-19(3)26(20-9-5-4-6-10-20)28-23-12-8-7-11-21(23)25/h4-15H,16H2,1-3H3 |
InChI 键 |
KFMYYAXDXKUMNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















